molecular formula C7H9N3O B6165900 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carbaldehyde CAS No. 877133-27-2

5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carbaldehyde

Cat. No. B6165900
CAS RN: 877133-27-2
M. Wt: 151.2
InChI Key:
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Description

“5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carbaldehyde” is a derivative of 1,2,4-triazole . 1,2,4-triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various types of diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds has been a topic of interest due to their pharmacological significance . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives has been studied extensively . The molecule is disposed about a mirror plane with the triazole ring lying in the plane and being orthogonal to the cyclopropyl ring .


Chemical Reactions Analysis

1,2,4-Triazole derivatives undergo various chemical reactions. For instance, 1H-1,2,4-Triazole-3-thiol, a mercapto-substituted 1,2,4-triazole ligand, exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (II) salts .

Scientific Research Applications

Antimicrobial Activity

5-Cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carbaldehyde: has been studied for its potential as an antimicrobial agent. Derivatives of triazoles, which include this compound, have shown a range of biological activities, including antimicrobial properties . This makes it a candidate for further research into new antimicrobial drugs, especially in an era where antibiotic resistance is a growing concern.

Antituberculosis Agents

The triazole ring present in this compound is known to contribute to antituberculosis activity. Research has indicated that triazole derivatives can be effective against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis . This compound could be a starting point for the synthesis of new antituberculosis agents.

Antifungal Applications

Triazole derivatives are well-known for their antifungal effects. This compound, with its unique structure, could be utilized in the development of new antifungal medications, potentially offering solutions for treating fungal infections that are resistant to current treatments .

Antiviral Research

The triazole core structure is also associated with antiviral activity. Studies suggest that triazole derivatives can be effective against a variety of viruses . This compound could be valuable in the synthesis of new antiviral drugs, which is particularly relevant given the ongoing need for novel treatments in virology.

Antiplatelet and Antimalarial Potential

The diverse biological activities of triazole derivatives extend to antiplatelet and antimalarial effects. This suggests that 5-Cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carbaldehyde could be explored for its potential in these areas, contributing to the development of treatments for conditions such as malaria and thrombosis .

Chemical Probes for DNA Markers

This compound could be used in the design of chemical probes for the detection of DNA markers. Such probes are crucial in the field of molecular diagnostics and can lead to fast and accurate detection methods for various genetic conditions .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives is often related to their ability to form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

properties

IUPAC Name

5-cyclopropyl-1-methyl-1,2,4-triazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-10-7(5-2-3-5)8-6(4-11)9-10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZDKBIHKNQMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 2 L round-bottomed flask containing the crude 5-cyclopropyl-3-(diethoxymethyl)-1-methyl-1H-1,2,4-triazole from Step 2, a solution of 2 N HCl (125 mL) was added and the reaction was allowed to stir at room temperature for 23 h, at which point, LC/MS analysis confirmed the formation of the aldehyde. The mixture was then treated with solid sodium hydroxide until a pH of 13 was obtained. The aqueous mixture was extracted with dichloromethane (3×150 mL), and the combined organic layers dried over sodium sulfate, filtered and the solvent evaporated under vacuum. The crude material was distilled Kugel-Rhor distillation at 135° C.–146° C. to afford 11.4 g (61.9%) the title product as a yellow-colored oil. This material contained 4.8 wt % of the self-condensed side-product, 3,5-dicyclopropyl-1-methyl-1H-1,2,4-triazole, by 1H NMR. 1H NMR (300 MHz, DMSO-d6): δ 0.96 (m, 2H), 1.10 (m, 2H), 2.22 (m, 1H), 4.00 (s, 3H), 9.78 (s, 1H). LC/MS (APCI) calcd for C7H9N3O: 151.07, found (M+H+): 152.1 m/z.
Name
5-cyclopropyl-3-(diethoxymethyl)-1-methyl-1H-1,2,4-triazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
61.9%

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